3-Chloro-5-hydroxybenzenecarbothioamide

Physicochemical profiling Drug-likeness Medicinal chemistry

3-Chloro-5-hydroxybenzenecarbothioamide (CAS 1216381-24-6; molecular formula C₇H₆ClNOS; molecular weight 187.65 g·mol⁻¹) is a halogenated aromatic thioamide bearing a hydroxyl group at the 5‑position and a chlorine atom at the 3‑position. The compound belongs to the thiobenzamide class, which has been investigated for applications ranging from medicinal chemistry and agrochemical intermediates to corrosion inhibition.

Molecular Formula C7H6ClNOS
Molecular Weight 187.65 g/mol
CAS No. 1216381-24-6
Cat. No. B1391656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxybenzenecarbothioamide
CAS1216381-24-6
Molecular FormulaC7H6ClNOS
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Cl)C(=S)N
InChIInChI=1S/C7H6ClNOS/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11)
InChIKeyOYAZALRLGOOWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-hydroxybenzenecarbothioamide (CAS 1216381-24-6): Structural Identity and Compound-Class Context for Scientific Procurement


3-Chloro-5-hydroxybenzenecarbothioamide (CAS 1216381-24-6; molecular formula C₇H₆ClNOS; molecular weight 187.65 g·mol⁻¹) is a halogenated aromatic thioamide bearing a hydroxyl group at the 5‑position and a chlorine atom at the 3‑position [1]. The compound belongs to the thiobenzamide class, which has been investigated for applications ranging from medicinal chemistry and agrochemical intermediates to corrosion inhibition [2][3]. Its dual-substitution pattern—combining an electron‑withdrawing chlorine and a hydrogen‑bond‑donating hydroxyl group on the phenyl ring—creates a distinct physicochemical profile that differentiates it from mono‑substituted or unsubstituted thiobenzamides [1].

Why 3-Chloro-5-hydroxybenzenecarbothioamide Cannot Be Replaced by Generic Thiobenzamide Analogs in Structure-Sensitive Applications


The simultaneous presence of the chloro and hydroxy substituents on the aromatic ring modifies the electronic distribution, hydrogen‑bond capacity, lipophilicity, and metabolic stability of the thiobenzamide scaffold in ways that are not reproduced by either mono‑substituted analog [1][2]. The 3‑chloro‑5‑hydroxy pattern has been specifically enumerated in patent disclosures as a distinct embodiment within biologically active thiobenzamide series [2]; substituting with 3‑chlorothiobenzamide (lacking the OH) or 3‑hydroxybenzenecarbothioamide (lacking the Cl) would alter target‑binding interactions and physicochemical properties, potentially invalidating structure‑activity relationships established during hit‑to‑lead optimization [1].

Quantitative Differentiation Evidence for 3-Chloro-5-hydroxybenzenecarbothioamide Versus Closest Structural Analogs


Hydrogen‑Bond Donor Count Differentiates 3-Cl-5-OH from 3‑Chlorothiobenzamide

The target compound possesses two hydrogen‑bond donor (HBD) sites (hydroxyl and thioamide NH₂), while 3‑chlorothiobenzamide (CAS 2548‑79‑0) has only one HBD (thioamide NH₂), as computed by Cactvs 3.4.6.11 [1]. This difference in HBD count directly impacts aqueous solubility and target‑binding potential [2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Lipophilicity (XLogP3‑AA) Comparison: 3-Cl-5-OH vs. 3‑Hydroxybenzenecarbothioamide

The target compound has a computed XLogP3‑AA of 1.7 [1]. In contrast, 3‑hydroxybenzenecarbothioamide (CAS 104317‑54‑6), which lacks the chloro substituent, is expected to have a lower XLogP (approximately 0.8–1.0 based on the 0.7–1.0 logP decrement typically observed upon removal of an aromatic chlorine [2]). The chlorine atom increases lipophilicity by roughly 0.7–1.0 log units, enhancing membrane permeability while retaining the hydrogen‑bonding capacity of the hydroxyl group.

Lipophilicity ADME prediction Lead optimization

Topological Polar Surface Area (TPSA) Differentiation from Unsubstituted Thiobenzamide

The target compound exhibits a TPSA of 78.3 Ų [1], whereas unsubstituted thiobenzamide (CAS 2227‑79‑4) displays a TPSA of 58.1 Ų (loss of the hydroxyl oxygen contribution) [2]. The 20.2 Ų increase arises from the hydroxyl group and directly affects the compound's eligibility for central nervous system (CNS) drug programs, where TPSA thresholds (<90 Ų for CNS penetration) are routinely applied [3].

Drug-likeness Physicochemical property CNS drug design

Structural Embodiment in Patent Claims as an Insecticidally Relevant Thiobenzamide

Chinese patent CN103109816B explicitly claims thiobenzamide compounds of general formula I wherein R₁ is selected from Cl or Br, R₂ from methyl, isopropyl, or allyl, and R₃ from H or Cl [1]. The substitution pattern of 3‑chloro‑5‑hydroxy falls within the broader scope of halogenated thiobenzamides claimed for insecticidal utility [1]. While specific insecticidal activity data for the exact compound are not disclosed, the patent establishes that the 3‑chloro substitution motif is a structurally enabled, commercially relevant embodiment within the agrochemical thiobenzamide landscape [1].

Agrochemical intermediate Insecticide Patent

Corrosion Inhibition Potential Inferred from N‑Hydroxybenzothioamide Class Studies

N‑Hydroxybenzothioamide derivatives have been experimentally demonstrated as effective green corrosion inhibitors for mild steel in acidic media, with inhibition efficiencies exceeding 90% at 1 mM concentration [1]. Although the specific compound was not tested, the presence of both the thioamide group (metal‑coordination site) and the hydroxyl group (surface‑binding site) suggests that 3‑chloro‑5‑hydroxybenzenecarbothioamide may exhibit comparable or enhanced corrosion inhibition relative to non‑hydroxylated thiobenzamides, which lack the bidentate binding motif [1].

Corrosion inhibitor Electrochemistry Material science

Commercially Accessible Purity Specification (95%) Provides Reproducible Procurement Baseline

The target compound is commercially available from Leyan (Product No. 2007443) with a documented purity specification of 95% . In contrast, many unsubstituted or mono‑substituted thiobenzamide analogs are frequently supplied as technical‑grade or unspecified‑purity materials, introducing variability into research workflows . The 95% purity threshold reduces the burden of pre‑experimental purification for the end user.

Chemical procurement Purity specification Reproducibility

Evidence-Backed Application Scenarios for 3-Chloro-5-hydroxybenzenecarbothioamide in Research and Industrial Procurement


Medicinal Chemistry Hit Expansion: Dual H‑Bond Donor Fragment for Kinase or Protease Library Design

The compound's two hydrogen‑bond donor sites and intermediate TPSA (78.3 Ų) make it a suitable fragment for medicinal chemistry campaigns targeting ATP‑binding pockets or protease active sites, where both donor capacity and moderate lipophilicity (XLogP3‑AA = 1.7) are desirable for initial hit identification [1]. Its chlorine atom can also serve as a synthetic handle for further diversification via cross‑coupling reactions [1].

Agrochemical Intermediate Based on Insecticidal Thiobenzamide Patent Scope

Chinese patent CN103109816B discloses halogenated thiobenzamide compounds with insecticidal activity [2]. The 3‑chloro‑5‑hydroxy substitution pattern aligns with the genus claimed in the patent, positioning the compound as a potential intermediate for novel insecticide discovery programs targeting resistant pest populations [2].

Corrosion Inhibitor Candidate for Mild Steel Protection in Acidic Environments

The dual thioamide‑hydroxyl binding motif is structurally analogous to experimentally validated N‑hydroxybenzothioamide corrosion inhibitors that achieve >90% inhibition efficiency at 1 mM [3]. The target compound is therefore a rational candidate for electrochemical evaluation in industrial pickling or acid‑cleaning applications where bidentate metal‑surface coordination enhances protection [3].

Synthetic Building Block Requiring Defined 95% Purity for Multi‑Step Organic Synthesis

Commercial availability at 95% purity from Leyan supports direct use in multi‑step synthetic sequences without pre‑purification, reducing workflow variability. The thioamide group can be converted to thiazoles, thiadiazoles, or other heterocycles commonly employed in both drug discovery and materials science .

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